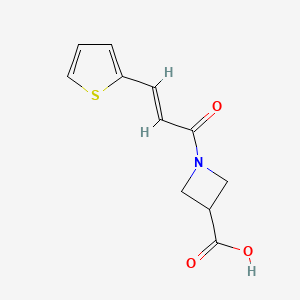

(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c13-10(4-3-9-2-1-5-16-9)12-6-8(7-12)11(14)15/h1-5,8H,6-7H2,(H,14,15)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGLJLXHBZFFNP-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Representative Data Table of Synthetic Steps

Research Findings and Analysis

- The improved synthesis of azetidine-3-carboxylic acid significantly enhances the feasibility of producing the target compound on a larger scale by eliminating hazardous reagents and simplifying the process.

- The strain-release approach to protected 3-haloazetidines offers a modular and efficient route to diverse azetidine derivatives, which can be tailored for specific functionalization including acryloyl groups.

- Coupling reactions to introduce the (E)-3-(thiophen-2-yl)acryloyl moiety are well-established in medicinal chemistry and typically proceed under mild conditions, preserving stereochemistry and functional group integrity.

- The combination of these methodologies allows for a robust synthetic route to this compound with potential applications in drug discovery and development.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acryloyl group can be reduced to form the corresponding alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of azetidine compounds exhibit significant anticancer properties. Specifically, (E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid has been studied for its potential to inhibit cancer cell proliferation. The compound's structural features allow it to interact with biological targets effectively, leading to apoptosis in cancer cells. For instance, studies have shown that similar thiophene-containing compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting a promising therapeutic avenue for this compound .

Antimicrobial Properties

The incorporation of thiophene moieties in organic compounds has been linked to enhanced antimicrobial activity. This compound has demonstrated effectiveness against several bacterial strains. The mechanism is likely attributed to the disruption of bacterial cell membranes or interference with metabolic pathways, which is characteristic of many thiophene derivatives .

Biodegradable Polymers

The compound can be utilized in the development of biodegradable polymers, particularly for medical applications such as drug delivery systems and tissue engineering scaffolds. The azetidine structure contributes to the mechanical integrity and degradation profile of the polymers, making them suitable for temporary implants that support healing before being absorbed by the body .

Cosmetic Formulations

Recent studies have explored the use of this compound in cosmetic formulations due to its potential skin benefits. The compound's ability to enhance skin hydration and improve texture makes it a candidate for topical applications. Experimental designs have shown that formulations incorporating this compound can achieve desirable rheological properties, which are crucial for consumer acceptance .

Case Studies

Mechanism of Action

The mechanism of action of (E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, while the azetidine ring can enhance the compound’s binding affinity. The acryloyl group can participate in covalent bonding with target molecules, leading to the compound’s biological effects .

Comparison with Similar Compounds

Chalcone Derivatives with Thiophene Moieties

Chalcones (α,β-unsaturated ketones) with thiophene substituents, such as (E)-1-(5-methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (Compound 3) and (E)-1-(5-chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one (Compound 7), share the conjugated acryloyl-thiophene system with the target compound. Key differences include:

- Structural Backbone : The target compound replaces the ketone group in chalcones with an azetidine-carboxylic acid system, introducing nitrogen-based polarity and ring strain.

- Optoelectronic Properties: DFT studies on Compounds 3 and 7 revealed that centrosymmetric chalcones (e.g., Compound 3) exhibit lower hyperpolarizability (β = 1.3 × 10⁻³⁰ esu) compared to noncentrosymmetric derivatives (e.g., Compound 7, β = 3.6 × 10⁻³⁰ esu) due to symmetry-dependent electronic delocalization . The azetidine-carboxylic acid group in the target compound may further modulate these properties through hydrogen bonding and dipole interactions.

Table 1: Comparison of Chalcone Derivatives

Azetidine Carboxylic Acid Derivatives

Azetidine derivatives with carboxylic acid groups, such as 1-[(tert-butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid (PBLJ3204) and 1-[(benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (PBLL1524), highlight the role of substituents on azetidine’s physicochemical properties :

- Fluorine vs.

- Synthetic Flexibility : The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups in these analogs enable controlled functionalization, a strategy that could be applied to the target compound for drug discovery or material science .

Table 2: Azetidine Carboxylic Acid Derivatives

Radiolabeled and Biomedical Analogs

The synthesis of 99mTc-labeled chalcone-DTPA conjugates (e.g., DT(Ch)₂) via Claisen–Schmidt condensation demonstrates the utility of acryloyl-thiophene systems in radiopharmaceuticals . While the target compound lacks a metal-chelating group like DTPA, its azetidine-carboxylic acid moiety could serve as a conjugation site for biomedical imaging or targeted therapies.

Structural Impurities and Byproducts

Impurities such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (from drospirenone synthesis) share the thiophene moiety but lack the azetidine-carboxylic acid and acryloyl groups . These compounds emphasize the importance of rigorous purification in synthesizing the target compound, particularly to avoid amine-related byproducts.

Biological Activity

(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid is a compound of growing interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and patent literature.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : CHN\OS

- Molecular Weight : 237.27 g/mol

This compound features a thiophene ring, which is known for its biological activity and potential in medicinal chemistry.

Anticancer Properties

Research indicates that compounds containing thiophene moieties often exhibit significant anticancer properties. For instance, similar derivatives have shown potent anti-proliferative activity against various tumor cell lines, including hematologic and solid tumors. Notably, compounds with structural similarities to this compound have demonstrated selective inhibition of cancer cell lines while sparing normal cells .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as:

- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest at the G0/G1 phase, which is critical for preventing cancer cell proliferation .

- Apoptosis Induction : The compound may promote apoptosis in cancer cells, enhancing its effectiveness as an anticancer agent.

In Vitro Studies

A study investigating similar thiophene-based compounds revealed that they exhibited significant cytotoxicity against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | BJAB (B-cell lymphoma) | 5.6 | G0/G1 arrest |

| Compound B | A549 (lung cancer) | 8.2 | Apoptosis induction |

These findings suggest that this compound could have comparable effects due to its structural similarities .

Pharmacological Studies

Pharmacokinetic studies indicate that compounds with similar structures can be orally bioavailable and well-tolerated in animal models. This suggests potential for therapeutic use in humans, pending further clinical studies .

Q & A

Q. What are the key steps for synthesizing (E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid?

The synthesis typically involves coupling a thiophene-containing acryloyl moiety with azetidine-3-carboxylic acid. A general method involves reductive amination: reacting an aldehyde (e.g., 3-(thiophen-2-yl)acrolein) with azetidine-3-carboxylic acid in methanol, acetic acid, and NaBH3CN as a reducing agent. Yields can vary (e.g., 52% in analogous syntheses), and purification often involves recrystallization from DMF/acetic acid mixtures .

Q. What safety precautions are essential when handling thiophene derivatives in synthesis?

Thiophene-2-carboxylic acid (a structural analog) requires handling in well-ventilated areas, using personal protective equipment (gloves, goggles), and avoiding inhalation. Storage should be in cool, dry conditions, away from oxidizers. Refer to safety data sheets (SDS) for specific hazards .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and purity (e.g., δ 7.46–8.45 ppm for aromatic protons in similar azetidine derivatives) .

- Mass spectrometry : High-resolution MS to verify molecular weight.

- HPLC : For purity assessment (>95% is typical in research-grade syntheses) .

Q. What solvents and conditions optimize crystallization for structural analysis?

Methanol or ethanol with acetic acid as a co-solvent is often effective. For X-ray crystallography, slow evaporation at 4°C is recommended. SHELX software (e.g., SHELXL) is widely used for refining crystal structures .

Advanced Research Questions

Q. How can structural analogs guide SAR studies for receptor targeting?

Q. How to resolve contradictions in pharmacological data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, agonist concentration). Statistical methods like ANOVA with post-hoc tests (e.g., Tukey’s) should be applied. Normalize efficacy to positive controls (e.g., 1 μM reference agonist) and report confidence intervals .

Q. What computational methods predict its metabolic stability?

- Docking studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes.

- ADMET prediction : Tools like SwissADME assess bioavailability, LogP, and metabolic sites.

- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

Q. How to optimize synthetic yield for scale-up in preclinical studies?

- Catalyst screening : Test Pd/C or Raney Ni for hydrogenation steps.

- Solvent optimization : Replace methanol with THF/water mixtures to improve solubility.

- Process monitoring : Use inline FTIR to track reaction progression and minimize byproducts .

Data Analysis and Technical Challenges

Q. How to address low crystallinity in X-ray diffraction studies?

Q. What strategies mitigate off-target effects in functional assays?

- Counter-screening : Test against related receptors (e.g., S1P3 for S1P1-targeted compounds) .

- CRISPR knockout : Generate receptor-null cell lines to confirm specificity.

- Proteome profiling : Use affinity pulldown with biotinylated analogs and LC-MS/MS .

Q. How to validate its stability under physiological conditions?

- Plasma stability assay : Incubate in human plasma (37°C, pH 7.4) and quantify degradation via LC-MS.

- Forced degradation : Expose to heat (60°C), light (UV), and acidic/basic conditions to identify labile groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.